Cas no 1421373-65-0 (Osimertinib)
오시머티닙(Osimertinib)은 제3세대 EGFR 티로신 키나아제 억제제로, 비소세포폐암(NSCLC) 치료에 사용되는 표적 항암제입니다. 특히 EGFR T790M 돌연변이가 있는 진행성 또는 전이성 비소세포폐암 환자에게 효과적입니다. 이 약물은 돌연변이 EGFR에 대한 높은 선택적 억제력을 보이며, 정상 EGFR에 대한 영향은 상대적으로 적어 부작용을 줄인 것이 특징입니다. 또한 혈뇌장벽을 잘 통과하여 뇌전이 치료에도 유용합니다. 오시머티닙은 1세대 EGFR 억제제에 내성이 생긴 경우에도 치료 효과를 나타낼 수 있어 임상적으로 중요한 옵션으로 인정받고 있습니다.

Osimertinib structure
상품 이름:Osimertinib
CAS 번호:1421373-65-0
MF:C28H33N7O2
메가와트:499.607325315475
MDL:MFCD27988062
CID:1066843
PubChem ID:71496458
Osimertinib 화학적 및 물리적 성질
이름 및 식별자
-
- AZD9291
- AZD-9291
- AZD--9291
- n-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1h-indol-3-yl)-2-pyrimidinyl)amino)phenyl)-2-propenamide
- N(2{[2(diMethylaMino)ethyl](Methyl)aMino}4Methoxy5{[4(1Methyl1Hindol3yl)pyriMidin2yl]aMino}phenyl)prop2enaMide
- N-(2-{[2-(Dimethylamino)ethyl](methyl)amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
- N-?[2-?[[2-?(dimethylamino)?ethyl]?methylamino]?-?4-?methoxy-?5-?[[4-?(1-?methyl-?1H-?indol-?3-?yl)?
- Osimertinib
- Osimertinib(AZD9291)
- Mereletinib
- AZD 9291
- Tagrisso
- 3C06JJ0Z2O
- N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
- N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
- AK170511
- N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide
- N-(2-{[2-(Dimethylami
- Mereletinib [INN]
- Q21506464
- OSIMERTINIB [MI]
- 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-; N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide; AZD 9291; Osimertinib; Tagrisso
- HMS3653E10
- OSIMERTINIB [WHO-DD]
- AZD-9291 , Mereletinib
- N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)acrylamide
- NCGC00378622-10
- EN300-7382438
- mereletinib (obsolete INN)
- C28H33N7O2
- NCGC00378622-03
- A854509
- UNII-3C06JJ0Z2O
- CS-2018
- N(2{[2(diMethylaMino)ethyl](Methyl)aMino}4Methoxy5{[4(1Methyl1Hindol3yl)pyriMidin2yl]aMino}phenyl)prop2enaMide;Osimertinib
- AZD-9291 FREE BASE
- NSC-800812
- OSIMERTINIB [INN]
- SB22952
- Osimertinib [USAN]
- HY-15772
- AC-29019
- Osimertinib (AZD9291)
- Osimertinib; AZD-9291
- AS-16943
- N-(2-{2-Dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
- CHEBI:90943
- GTPL7719
- 2-Propenamide, N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)-
- DTXSID501025961
- NS00073136
- N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
- CCG-264683
- MereletinibAZD-9291,Osimertinib
- NCGC00378622-04
- MFCD27988062
- SCHEMBL14660911
- NSC781254
- L01XE35
- 1421373-65-0
- CHEMBL3353410
- NSC800812
- AZD-9291(Osimertinib)?
- NSC779217
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)prop-2-enamide
- Osimertinib; AZD 9291
- BCP08626
- AKOS025290756
- NSC-781254
- BDBM50029668
- DB09330
- 4714B
- AZD 9291(Osimertinib)
- HMS3672M05
- DUYJMQONPNNFPI-UHFFFAOYSA-N
- s7297
- SW219863-1
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-ylamino)phenyl)acrylamide
- EX-A314
- NSC-779217
- AMY9161
- osimertinibum
- BRD-K42805893-001-04-9
-
- MDL: MFCD27988062
- 인치: 1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)
- InChIKey: DUYJMQONPNNFPI-UHFFFAOYSA-N
- 미소: O(C([H])([H])[H])C1=C(C([H])=C(C(=C1[H])N(C([H])([H])[H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])=C([H])[H])=O)N([H])C1=NC([H])=C([H])C(C2=C([H])N(C([H])([H])[H])C3=C([H])C([H])=C([H])C([H])=C32)=N1
계산된 속성
- 정밀분자량: 499.269573g/mol
- 표면전하: 0
- XLogP3: 3.7
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 7
- 회전 가능한 화학 키 수량: 10
- 동위원소 질량: 499.269573g/mol
- 단일 동위원소 질량: 499.269573g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 87.6Ų
- 중원자 수량: 37
- 복잡도: 752
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
실험적 성질
- 색과 성상: No data available
- 밀도: 1.2±0.1 g/cm3
- 융해점: No data available
- 비등점: No data available
- 플래시 포인트: No data available
- PSA: 87.55000
- LogP: 4.65580
Osimertinib 보안 정보
- 신호어:Warning
- 피해 선언: H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 보안 지침: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Osimertinib 세관 데이터
- 세관 번호:29339900
Osimertinib 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-16943-1MG |
AZD9291 |
1421373-65-0 | >95% | 1mg |
£36.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O72540-10mg |
Osimertinib |
1421373-65-0 | 10mg |
¥676.0 | 2021-09-04 | ||
MedChemExpress | HY-15772-200mg |
Osimertinib |
1421373-65-0 | 99.96% | 200mg |
¥2800 | 2024-04-20 | |
Axon Medchem | 2342-50 mg |
AZD9291 |
1421373-65-0 | 99% | 50mg |
€285.00 | 2023-07-10 | |
Ambeed | A157172-1mg |
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide |
1421373-65-0 | 98% | 1mg |
$5.0 | 2025-02-22 | |
eNovation Chemicals LLC | Y1125653-1g |
Osimertinib |
1421373-65-0 | 95% | 1g |
$500 | 2024-07-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2490-25mg |
Osimertinib |
1421373-65-0 | 100% | 25mg |
¥ 1150 | 2023-09-07 | |
ChemScence | CS-2018-10mg |
Osimertinib |
1421373-65-0 | 99.90% | 10mg |
$70.0 | 2022-04-27 | |
BAI LING WEI Technology Co., Ltd. | 1761088-25MG |
Osimertinib, 98%, a potent and selective mutated forms EGFR inhibitor |
1421373-65-0 | 98% | 25MG |
¥ 1475 | 2022-04-26 | |
DC Chemicals | DC7006-100 mg |
Mereletinib(AZD-9291,Osimertinib) |
1421373-65-0 | >98% | 100mg |
$150.0 | 2022-02-28 |
Osimertinib 관련 문헌
-
Nan Wang,Qilin Zhao,Yutang Huang,Chunjie Wen,Yaji Li,Meihua Bao,Lanxiang Wu Mol. Omics 2023 19 238
-
Shaomin Zhang,Wei Jin,Yongjian Yang Anal. Methods 2019 11 2211
-
Jiajing Zhu,Yanling Tian,Zuobin Wang,Ying Wang,Wenxiao Zhang,Kaige Qu,Zhankun Weng,Xianping Liu Anal. Methods 2021 13 3136
-
Daoxing Chen,Liting Zhang,Yanan Liu,Jiali Song,Jingwen Guo,Longxin Wang,Qinqin Xia,Xiaohui Zheng,Yuepiao Cai,Chenglv Hong New J. Chem. 2021 45 4756
-
Qiyue Luan,Jeffrey H. Becker,Celine Macaraniag,Malek G. Massad,Jian Zhou,Takeshi Shimamura,Ian Papautsky Lab Chip 2022 22 2364
1421373-65-0 (Osimertinib) 관련 제품
- 152459-94-4(Benzamide,N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-)
- 192189-26-7(6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one,11-ethyl-5,11-dihydro-2-(5-methoxy-1H-indol-3-yl)-5-methyl-)
- 1421373-66-1(Osimertinib mesylate)
- 726169-73-9(Mocetinostat)
- 404844-02-6(N-Desmethyl Imatinib)
- 188633-51-4(4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-)
- 655247-79-3(Benzamide,4-[[4-(4-aminobutyl)-1-piperazinyl]methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-)
- 88067-77-0(4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl-)
- 188633-57-0(4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-)
- 1160823-40-4(2-bromo-N-(4-methoxyphenyl)aniline)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1421373-65-0)Osimertinib

순결:99%
재다:25g
가격 ($):544.0
atkchemica
(CAS:1421373-65-0)Osimertinib

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의